molecular formula C8H10F3N3O2 B1438787 2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate CAS No. 1187446-51-0

2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate

Cat. No. B1438787
M. Wt: 237.18 g/mol
InChI Key: FMWVFGOHIHSJNX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate, or 2,2,2-TFC, is a synthetic compound that has been used in a variety of scientific research applications. It is a trifluoromethylated carbamate, which is a type of organic compound that is characterized by a carbamate group attached to a trifluoromethyl group. 2,2,2-TFC has been studied for its potential applications in drug discovery, biochemistry, and medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of a series of trifluoromethylazoles, including 2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate, has been explored, revealing potential applications in measuring pH in biological media via 19F NMR spectroscopy (Jones et al., 1996).

Herbicidal Activity

  • Research on 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates has indicated their potential phytotoxicity, which can impact seed germination and seedling growth in various plants, highlighting their potential use in agriculture (Lee, Park & Kim, 1989).

DNA Binding and Cytotoxicity

  • Novel bis-pyrazoles have been synthesized from 3,5-dimethyl pyrazole, with studies showing these compounds' interaction with DNA and their potential in-vitro cytotoxicity against cancer cell lines, suggesting their relevance in cancer research (Reddy et al., 2017).

Antibacterial Activity

  • Certain novel derivatives of trifluoromethylimidazo[1,2-a]pyrazin have been synthesized and evaluated for their antibacterial activity, indicating the potential of trifluoromethyl pyrazoles in developing new antibacterial agents (Prasad, 2021).

Luminescent Material Development

  • Research on pyrazolyl carbazole derivatives, related to trifluoromethyl pyrazoles, has shown their potential as luminescent materials, which could have applications in the development of new lighting or display technologies (Hong-ping, 2008).

Antimicrobial Agents

  • Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential as antimicrobial agents, further underscoring the significance of trifluoromethyl pyrazoles in medical and pharmaceutical research (Holla et al., 2006).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-4-6(5(2)14-13-4)12-7(15)16-3-8(9,10)11/h3H2,1-2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWVFGOHIHSJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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